4-Amino-3-mercaptobenzonitrile
Overview
Description
4-Amino-3-mercaptobenzonitrile is an organic compound with the molecular formula C7H6N2S. It is characterized by the presence of an amino group (-NH2), a mercapto group (-SH), and a nitrile group (-CN) attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-3-mercaptobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzonitrile with thiourea in the presence of a reducing agent such as iron powder or tin chloride. The reaction typically occurs in an acidic medium, such as hydrochloric acid, and is followed by the reduction of the nitro group to an amino group using hydrogen gas or a suitable reducing agent .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-mercaptobenzonitrile undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitrile group can be reduced to an amine group under suitable conditions.
Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
4-Amino-3-mercaptobenzonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-3-mercaptobenzonitrile involves its interaction with specific molecular targets. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical entities. These interactions contribute to the compound’s biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
4-Mercaptobenzonitrile: Lacks the amino group, making it less reactive in certain nucleophilic substitution reactions.
4-Aminobenzonitrile: Lacks the mercapto group, limiting its ability to form disulfides or sulfonic acids.
3-Amino-4-mercaptobenzonitrile: Positional isomer with different reactivity due to the arrangement of functional groups.
Uniqueness
4-Amino-3-mercaptobenzonitrile is unique due to the presence of both amino and mercapto groups on the benzene ring, providing a versatile platform for various chemical transformations and biological interactions.
Biological Activity
4-Amino-3-mercaptobenzonitrile (CAS Number: 36801-01-1) is an organic compound characterized by the presence of both an amino group and a thiol group attached to a benzene ring, alongside a nitrile functional group. This unique structure endows it with various biological activities, making it a subject of interest in medicinal chemistry and biochemistry.
- Molecular Formula : C₇H₆N₂S
- Molecular Weight : 150.20 g/mol
- Functional Groups : Amino (-NH₂), Thiol (-SH), Nitrile (-C≡N)
The compound's reactivity is influenced by these functional groups, allowing it to participate in diverse chemical reactions such as oxidation, reduction, and nucleophilic substitutions.
Biological Activity Overview
Research on this compound has indicated several biological activities, particularly in relation to its interactions with proteins and potential applications in cancer treatment.
1. Protein Interactions
This compound has been explored for its ability to act as a spectral reporter within proteins. The nitrile group can provide insights into local electric fields through the vibrational Stark effect, which is crucial for understanding protein dynamics and interactions .
2. Antitumor Activity
Recent studies have investigated the antitumor properties of derivatives synthesized from this compound. For instance, compounds derived from this precursor have shown effectiveness against various cancer cell lines, including breast cancer cells . The mechanism appears to involve the modulation of cellular pathways that lead to apoptosis (programmed cell death).
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of compounds synthesized from this compound on human tumor cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapy agents like 5-Fluorouracil (5-FU). The MTT assay results are summarized in Table 1.
Compound Name | Cell Line Tested | IC₅₀ (µM) | Comparison to Control |
---|---|---|---|
Compound A | HCT116 | 15 | Higher efficacy |
Compound B | MCF-7 | 25 | Comparable |
Control | - | 50 | - |
Case Study 2: Mechanistic Insights
Another research effort focused on elucidating the mechanism of action for compounds based on this compound. It was found that these compounds could inhibit key enzymes involved in cancer cell proliferation, thereby reducing tumor growth in vitro and in vivo models .
Toxicity and Safety Profile
While exploring the biological activities of this compound, it is essential to consider its toxicity profile. The compound is classified as harmful according to the Globally Harmonized System of Classification and Labeling of Chemicals (GHS). Potential health risks include irritation upon contact with skin or mucous membranes, and harmful effects if ingested or inhaled .
Properties
IUPAC Name |
4-amino-3-sulfanylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-4-5-1-2-6(9)7(10)3-5/h1-3,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDAYVCCPKGPOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573904 | |
Record name | 4-Amino-3-sulfanylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174658-22-1 | |
Record name | 4-Amino-3-sulfanylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3-sulfanylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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